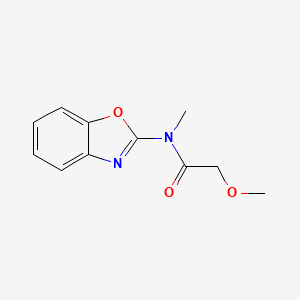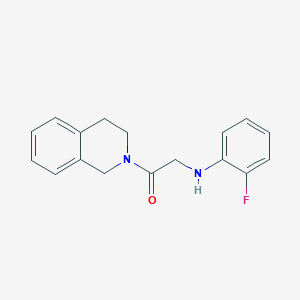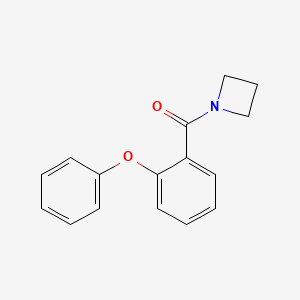![molecular formula C18H20N2O2 B7473183 N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7473183.png)
N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide, commonly known as DCF, is a chemical compound that has been widely used in scientific research. DCF is a member of the benzamide family and is known for its ability to inhibit the activity of protein kinase C (PKC).
作用機序
DCF works by binding to the regulatory domain of N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide, preventing the enzyme from becoming activated. Specifically, DCF binds to the C1B domain of N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide, which is involved in the enzyme's activation by diacylglycerol (DAG).
Biochemical and Physiological Effects:
DCF has been shown to have a variety of biochemical and physiological effects. In addition to its role in inhibiting N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide activity, DCF has also been shown to inhibit the activity of other enzymes, including phospholipase A2 and protein kinase A. DCF has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a variety of inflammatory conditions.
実験室実験の利点と制限
One advantage of using DCF in lab experiments is its specificity for N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide. Because DCF binds specifically to the C1B domain of N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide, it is able to inhibit N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide activity without affecting other signaling pathways. However, one limitation of using DCF is its potential toxicity. DCF has been shown to be toxic to some cell types, and caution should be exercised when using DCF in experiments.
将来の方向性
There are many potential future directions for research involving DCF. One area of research that has received increasing attention in recent years is the role of N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide in cancer. DCF has been shown to inhibit the growth of some cancer cell lines, and further research is needed to explore the potential therapeutic applications of DCF in cancer treatment. Additionally, research is needed to better understand the mechanisms underlying DCF's anti-inflammatory effects, as well as its potential use in the treatment of other inflammatory conditions. Finally, research is needed to explore the potential of DCF as a tool for studying other signaling pathways and enzymes beyond N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide.
合成法
DCF can be synthesized using a variety of methods. One common method involves the reaction of 3-nitrobenzoyl chloride with dimethylamine, followed by reduction of the resulting nitro compound with zinc in acetic acid. The resulting amine is then reacted with 2,3-dimethylbenzoyl chloride to yield DCF.
科学的研究の応用
DCF has been used in a variety of scientific research applications. One area of research where DCF has been particularly useful is in the study of N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide signaling pathways. N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide is a family of enzymes that play a critical role in a variety of cellular processes, including cell growth, differentiation, and apoptosis. DCF has been shown to inhibit the activity of N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide, making it a valuable tool for studying the role of N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide in these processes.
特性
IUPAC Name |
N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-7-5-10-16(13(12)2)17(21)19-15-9-6-8-14(11-15)18(22)20(3)4/h5-11H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMUFIJZIOGSKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7473100.png)




![2-(3-cyano-1,2,4-triazol-1-yl)-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7473144.png)
![1-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]pyridin-2-one](/img/structure/B7473151.png)




![N-[(2S)-1-[[(2S)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473192.png)

